Nonadecylbenzene chemical properties and structure
Nonadecylbenzene chemical properties and structure
An In-Depth Technical Guide to Nonadecylbenzene: Chemical Properties, Structure, and Synthesis
Introduction
Nonadecylbenzene, also known as 1-phenylnonadecane, is a long-chain aromatic hydrocarbon. It belongs to the class of linear alkylbenzenes (LABs), which are characterized by a benzene ring attached to a linear alkyl chain. While not as commercially prevalent as its shorter-chain counterparts like dodecylbenzene, nonadecylbenzene serves as an important molecule in various research and specialized industrial applications. Its unique physical properties, stemming from the combination of a bulky, nonpolar alkyl tail and a polarizable aromatic head, make it a subject of interest in surfactant chemistry, materials science, and as a high-purity standard for analytical applications.
This guide provides a comprehensive overview of the chemical and physical properties of nonadecylbenzene, its molecular structure, established synthesis protocols, and key safety considerations for its handling. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.
Chemical Structure and Properties
The molecular structure of nonadecylbenzene consists of a phenyl group (-C₆H₅) bonded to the terminal carbon of a 19-carbon alkyl chain (nonadecyl group, -C₁₉H₃₉). This structure imparts both aromatic and aliphatic characteristics to the molecule.
Caption: Chemical structure of Nonadecylbenzene (1-Phenylnonadecane).
Physical and Chemical Data
The key physicochemical properties of nonadecylbenzene are summarized in the table below. These properties are critical for its application in synthesis, formulation, and analytical testing.
| Property | Value | Source(s) |
| IUPAC Name | Nonadecylbenzene | [1][2] |
| Synonyms | 1-Phenylnonadecane, n-Nonadecylbenzene | [1][2][3][4] |
| CAS Number | 29136-19-4 | [1][2][3][5] |
| Molecular Formula | C₂₅H₄₄ | [1][2][3][5] |
| Molecular Weight | 344.62 g/mol | [2][3][5] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [4][5][6] |
| Melting Point | 36-41 °C | [4][5] |
| Boiling Point | 419 °C (lit.) | [4][5] |
| Density (estimate) | 0.8613 g/cm³ | [4][5] |
| Refractive Index | 1.4807 | [4][5] |
Spectral Information
Detailed spectral data is crucial for the structural confirmation and purity assessment of nonadecylbenzene. While specific spectra are dependent on the acquisition conditions, general characteristics can be described:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for aromatic protons in the region of δ 7.0-7.5 ppm. The aliphatic protons of the long alkyl chain would produce a series of overlapping multiplets, with the benzylic protons (-CH₂-Ph) appearing as a distinct triplet around δ 2.6 ppm and the terminal methyl group (-CH₃) as a triplet near δ 0.9 ppm.
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¹³C NMR: The carbon NMR would display signals for the six aromatic carbons (four unique signals due to symmetry) and distinct signals for the benzylic, terminal methyl, and repeating methylene carbons of the alkyl chain.
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IR Spectroscopy: The infrared spectrum would feature characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[3]
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Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z = 344. A prominent base peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is characteristic of alkylbenzenes due to benzylic cleavage.[3]
Synthesis and Reactions
The most common and industrially significant method for synthesizing nonadecylbenzene and other linear alkylbenzenes is the Friedel-Crafts alkylation . This reaction involves the electrophilic substitution of a benzene ring with an alkyl group, facilitated by a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation for Nonadecylbenzene Synthesis
This protocol describes the synthesis of nonadecylbenzene from benzene and 1-nonadecene using aluminum chloride (AlCl₃) as the catalyst.
Materials:
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Benzene (anhydrous)
-
1-Nonadecene
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a reflux condenser and a dropping funnel
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Magnetic stirrer and heating mantle
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Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous benzene. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add anhydrous aluminum chloride (AlCl₃) to the stirred benzene. Causality: AlCl₃ is a potent Lewis acid that activates the alkene (1-nonadecene) to form a carbocation electrophile, which is necessary for the alkylation of the benzene ring.
-
Alkene Addition: Add 1-nonadecene to the dropping funnel. Add the alkene dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10 °C. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to minimize side reactions such as polymerization of the alkene or polyalkylation of the benzene ring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the AlCl₃ catalyst and protonating any remaining intermediates. The acid helps to dissolve the resulting aluminum hydroxides.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove bulk water from the organic phase before drying.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure nonadecylbenzene.
Caption: Workflow for the synthesis of Nonadecylbenzene via Friedel-Crafts alkylation.
Key Reactions
The most significant reaction of nonadecylbenzene is sulfonation . Reacting nonadecylbenzene with a sulfonating agent like sulfur trioxide (SO₃) or oleum introduces a sulfonic acid group (-SO₃H) onto the benzene ring, primarily at the para position.[7] Subsequent neutralization with a base (e.g., NaOH) produces sodium nonadecylbenzene sulfonate , an anionic surfactant with applications in detergents and emulsifiers.[7][8]
Applications
While not a bulk chemical, nonadecylbenzene and its derivatives have several specialized applications:
-
Surfactant Precursor: As a long-chain linear alkylbenzene, it is a precursor for synthesizing high-molecular-weight anionic surfactants. These surfactants are used in formulations requiring specific emulsification, dispersion, or detergency properties.[9]
-
Analytical Standard: Due to its high purity when synthesized correctly, nonadecylbenzene can be used as an internal or external standard in analytical techniques like Gas Chromatography (GC) for the quantification of other long-chain hydrocarbons.[5]
-
Lubricant Additives: Long-chain alkylbenzenes can be used in the formulation of synthetic lubricants and as additives in engine oils, where they can contribute to thermal stability and detergency after being converted to sulfonates.[8]
-
Research Chemical: It serves as a model compound in studies of self-assembly, micelle formation, and interfacial phenomena due to its well-defined amphiphilic potential after sulfonation.
Safety and Handling
Nonadecylbenzene requires careful handling in a laboratory or industrial setting. Based on available safety data, it is classified as a hazardous substance.
-
Hazards Identification: It is known to cause skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2] As with many organic solvents, prolonged or repeated exposure should be avoided.
-
Handling Precautions:
-
Use in a well-ventilated area or with a chemical fume hood to avoid inhaling vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Keep away from heat, sparks, and open flames.[10]
-
Avoid contact with strong oxidizing agents.[11]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling nonadecylbenzene.[10][11][12]
References
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Product information, N-nonadecylbenzene. P&S Chemicals. [Link]
-
Nonadecylbenzene | C25H44 | CID 94400. PubChem, National Institutes of Health. [Link]
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Benzene, nonadecyl-. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
-
Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Cheméo. [Link]
-
Benzene, dodecyl-. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
-
Synthesis and Properties of Nonylphenol-Substituted Dodecyl Sulfonate. Request PDF, ResearchGate. [Link]
-
Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). Chemistry Stack Exchange. [Link]
-
Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. International Journal of New Chemistry. [Link]
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